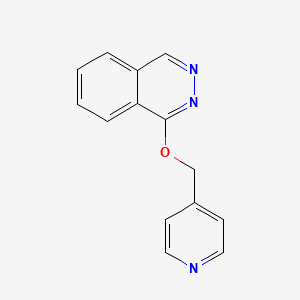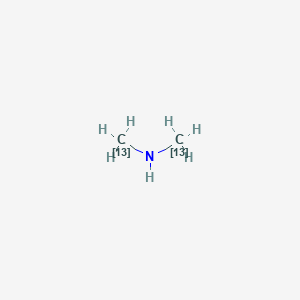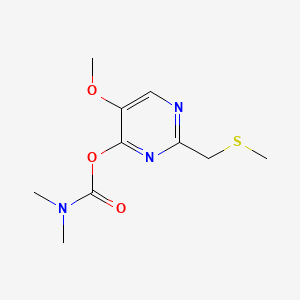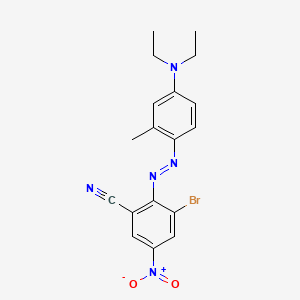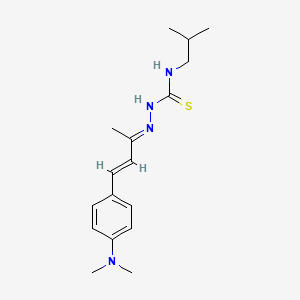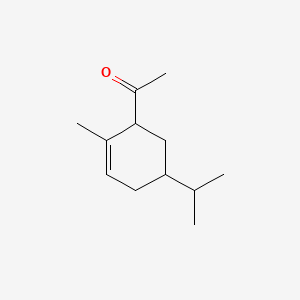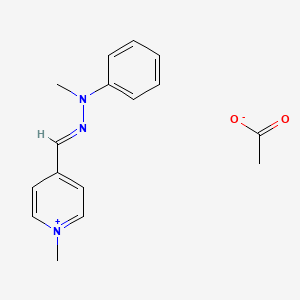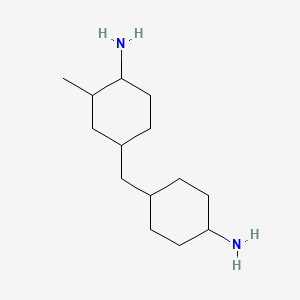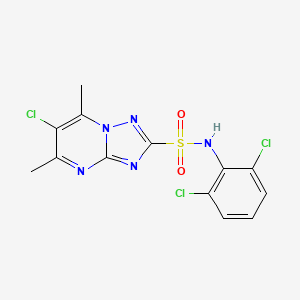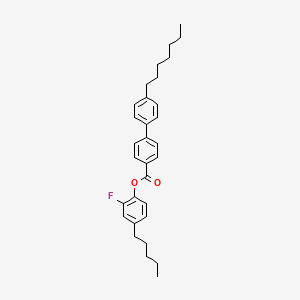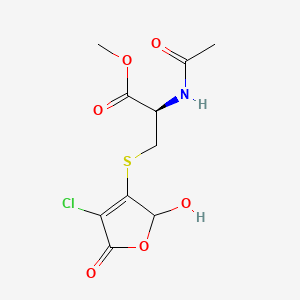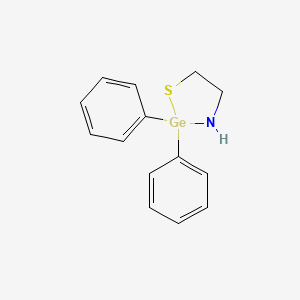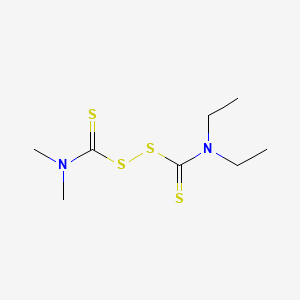
N,N-Diethyl-N',N'-dimethylthioperoxydicarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid is a chemical compound with the molecular formula C8H16N2S4. It is known for its unique structure, which includes two (thio-) carbamate groups and a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid typically involves the reaction of diethylamine and dimethylamine with carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioperoxydicarbamic acid structure .
Industrial Production Methods
Industrial production of N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bond, leading to the formation of thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential role in modulating biological pathways involving sulfur metabolism.
Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative stress and related conditions.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by forming covalent bonds with thiol groups, leading to changes in their function. This interaction is particularly relevant in pathways involving oxidative stress and sulfur metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-N’,N’-dimethylthiocarbamic acid: Similar structure but lacks the disulfide bond.
N,N-Diethyl-N’,N’-dimethylcarbamic acid: Similar structure but lacks the sulfur atoms.
N,N-Diethyl-N’,N’-dimethylperoxydicarbamic acid: Similar structure but contains a peroxide bond instead of a disulfide bond.
Uniqueness
N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid is unique due to its combination of (thio-) carbamate groups and a disulfide bond, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
84145-11-9 |
|---|---|
Molekularformel |
C8H16N2S4 |
Molekulargewicht |
268.5 g/mol |
IUPAC-Name |
dimethylcarbamothioylsulfanyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C8H16N2S4/c1-5-10(6-2)8(12)14-13-7(11)9(3)4/h5-6H2,1-4H3 |
InChI-Schlüssel |
QNNGULMAPLOXDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)SSC(=S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


